Cas no 1229455-14-4 (tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate)
![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1229455-14-4x500.png)
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- 1-Boc-3,4,5,7-tetrahydro-4-oxo-6H-pyrrolo[3,4-d]pyrimidine
- tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- AS-41942
- 1229455-14-4
- MFCD22571335
- 1-Boc-3,4,5,7-tetrahydro-4-oxo-6H-pyrrolo[3,4-d]pyrimidine, AldrichCPR
- 1-Boc-3,4,5,7-tetrahydro-...
- CS-0048203
- tert-Butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- STL556750
- SB20381
- DB-335732
- TERT-BUTYL 4-OXO-1H,5H,7H-PYRROLO[3,4-D]PYRIMIDINE-6-CARBOXYLATE
- 6-Boc-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- BBL102941
- TERT-BUTYL 4-OXO-5,7-DIHYDRO-3H-PYRROLO[3,4-D]PYRIMIDINE-6(4H)-CARBOXYLATE
- tert-butyl 4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- EN300-6993526
- SCHEMBL2792908
- TERT-BUTYL4-OXO-5,7-DIHYDRO-3H-PYRROLO[3,4-D]PYRIMIDINE-6(4H)-CARBOXYLATE
- PB38072
- tert-butyl 4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate
- AKOS025290213
- TERT-BUTYL 4-OXO-3H,5H,7H-PYRROLO[3,4-D]PYRIMIDINE-6-CARBOXYLATE
- BXXXVYDHJCLIKQ-UHFFFAOYSA-N
- 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 3,4,5,7-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
- SY097718
- 859-919-8
- tert-Butyl 4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo(3,4-d)pyrimidine-6-carboxylate
-
- MDL: MFCD22571335
- インチ: InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-6-13-9(7)15/h6H,4-5H2,1-3H3,(H,12,13,15)
- InChIKey: BXXXVYDHJCLIKQ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CC2=C(C1)C(=O)NC=N2
計算された属性
- せいみつぶんしりょう: 237.11134135g/mol
- どういたいしつりょう: 237.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 71Ų
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120667-5G |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 97% | 5g |
¥ 8,639.00 | 2023-04-04 | |
eNovation Chemicals LLC | D498878-500MG |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 97% | 500mg |
$365 | 2024-07-21 | |
Chemenu | CM106129-500mg |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 97% | 500mg |
$336 | 2021-08-06 | |
eNovation Chemicals LLC | D498878-5G |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 97% | 5g |
$1625 | 2024-07-21 | |
TRC | B667870-50mg |
1-Boc-3,4,5,7-tetrahydro-4-oxo-6h-pyrrolo[3,4-d]pyrimidine |
1229455-14-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
Chemenu | CM106129-500mg |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 97% | 500mg |
$291 | 2022-06-13 | |
Enamine | EN300-6993526-2.5g |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 95.0% | 2.5g |
$709.0 | 2025-03-12 | |
Enamine | EN300-6993526-0.05g |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1229455-14-4 | 95.0% | 0.05g |
$81.0 | 2025-03-12 | |
Advanced ChemBlocks | G-6416-250MG |
1-Boc-3,4,5,7-tetrahydro-4-oxo-6H-pyrrolo[3,4-d]pyrimidine |
1229455-14-4 | 97% | 250MG |
$230 | 2023-09-15 | |
abcr | AB448546-500 mg |
tert-Butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate; . |
1229455-14-4 | 500mg |
€544.50 | 2023-04-22 |
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylateに関する追加情報
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS No. 1229455-14-4): A Comprehensive Overview
tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, identified by its CAS number 1229455-14-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a tert-butyl group at the 6-position and an oxo group at the 4-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The pyrrolopyrimidine core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Specifically, derivatives of this scaffold have shown promise in the inhibition of enzymes and receptors involved in cancer progression, inflammation, and viral infections. The carboxylate functionality at the 6-position not only enhances solubility but also provides a site for further chemical modification, enabling the synthesis of libraries of analogs for high-throughput screening.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate derivatives with improved pharmacokinetic profiles. These studies have highlighted the importance of optimizing steric hindrance and electronic distribution to enhance binding affinity and selectivity. For instance, modifications at the 3-position have been shown to modulate interactions with target proteins without compromising overall potency.
In vitro studies have demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against kinases and other enzymes implicated in signal transduction pathways. Notably, preclinical trials have indicated that some analogs possess significant antitumor activity by disrupting critical cellular processes such as proliferation and angiogenesis. The tert-butyl group contributes to metabolic stability while maintaining bioavailability, making these compounds attractive candidates for further development.
The synthesis of tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity. For example, transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of the pyrrolopyrimidine core. Additionally, green chemistry principles have been integrated into synthetic routes to minimize waste and hazardous byproducts.
The pharmacological profile of this compound has been further explored through structure-activity relationship (SAR) studies. These investigations have revealed that subtle changes in the substituents can significantly alter biological activity. For instance, replacing the tert-butyl group with other alkyl or aryl groups has been found to modulate binding affinity and selectivity for different targets. Such insights are crucial for designing next-generation drugs with improved therapeutic efficacy.
Future directions in research focus on leveraging biocatalysis and flow chemistry to streamline synthetic processes. These approaches not only enhance scalability but also align with sustainable manufacturing practices. Furthermore, interdisciplinary collaborations between chemists and biologists are expected to yield novel insights into the mechanisms of action of these compounds.
The potential applications of tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate extend beyond oncology. Emerging evidence suggests that this scaffold may also be effective against infectious diseases caused by viruses or bacteria. Preclinical studies are underway to evaluate its efficacy in models of bacterial infections and viral replication. The versatility of this compound underscores its significance as a building block for diverse therapeutic interventions.
In conclusion,tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate represents a promising lead compound with substantial potential in drug discovery. Its unique structural features and biological activities make it an ideal candidate for further exploration. As research continues to uncover new therapeutic applications and synthetic strategies,CAS No. 1229455-14-4 will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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